Methyl (2R)-2-isocyano-3-methylbutanoate
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Overview
Description
Methyl (2R)-2-isocyano-3-methylbutanoate is an organic compound with a unique structure that includes an isocyano group attached to a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-2-isocyano-3-methylbutanoate typically involves the reaction of a suitable precursor with an isocyanide reagent. One common method is the reaction of (2R)-2-amino-3-methylbutanoic acid with methyl chloroformate to form the corresponding carbamate, which is then dehydrated to yield the isocyano compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl (2R)-2-isocyano-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction of the isocyano group can yield primary amines.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyano group under mild conditions.
Major Products Formed:
Oxidation: Isocyanates.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2R)-2-isocyano-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-isocyano-3-methylbutanoate involves its interaction with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. This reactivity makes it a useful tool in the study of enzyme inhibition and protein modification .
Comparison with Similar Compounds
Methyl (2S)-2-isocyano-3-methylbutanoate: The enantiomer of the compound, which may have different biological activities.
Ethyl (2R)-2-isocyano-3-methylbutanoate: A similar compound with an ethyl ester group instead of a methyl ester.
Methyl (2R)-2-isocyano-3-ethylbutanoate: A compound with a different alkyl group on the chiral center.
Uniqueness: Methyl (2R)-2-isocyano-3-methylbutanoate is unique due to its specific stereochemistry and the presence of the isocyano group, which imparts distinct reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
methyl (2R)-2-isocyano-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)6(8-3)7(9)10-4/h5-6H,1-2,4H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTFMTYQJNZRLN-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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